N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide
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Description
N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide is a useful research compound. Its molecular formula is C28H24F2N4O3S and its molecular weight is 534.58. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Properties
- Research involving the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating pyrimidine rings has shown moderate antimicrobial activity. These studies highlight the potential for developing novel antimicrobial agents from compounds with similar structural frameworks (Farag et al., 2009).
- Novel fluoro-substituted benzo[b]pyran compounds, closely related to the compound due to their fluorophenyl components, have demonstrated anti-lung cancer activity. This suggests the relevance of fluorophenyl derivatives in cancer research (Hammam et al., 2005).
Herbicidal Activity
- Pyrazolo[3,4-d]pyrimidine-4-one derivatives have shown significant herbicidal activity, indicating the potential of compounds with pyrimidine and fluorophenyl groups in the development of new herbicides (Luo et al., 2017).
Analgesic and Anti-Pyretic Activities
- Compounds containing pyrimidine derivatives have been evaluated for their analgesic and anti-pyretic activities. This research suggests that pyrimidine derivatives, especially those with specific substitutions, could contribute to the development of new pain and fever management drugs (Keri et al., 2010).
Agricultural Applications
- The synthesis and evaluation of various heterocyclic compounds, including pyrimidines, for their insecticidal and antibacterial potential underscore the versatility of these chemical structures in addressing agricultural challenges (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F2N4O3S/c1-3-23(26(36)32-20-10-8-19(30)9-11-20)38-28-22-12-21-17(14-35)13-31-15(2)24(21)37-27(22)33-25(34-28)16-4-6-18(29)7-5-16/h4-11,13,23,35H,3,12,14H2,1-2H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKJODFZWYPUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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